![molecular formula C10H8N2O B010223 2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one CAS No. 19950-82-4](/img/structure/B10223.png)
2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one
概要
説明
2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one is a nitrogen-containing heterocyclic compound belonging to the benzimidazole family. This compound has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory research. The structural complexity of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C10H8N2O
- Molecular Weight : 172.18 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1CC(=O)N2C1=NC3=CC=CC=C32
Synthesis
The synthesis of this compound has been explored through various methods. A notable approach involves a multi-step synthetic pathway that includes the formation of the pyrroloimidazole ring via cyclization reactions. Recent advancements have led to improved synthetic routes that are scalable and applicable to the synthesis of related compounds.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against several human leukemia cell lines, including K562, U937, and HL60. The compound's IC50 values ranged from 8 to 31 μM, indicating moderate to strong antiproliferative effects compared to standard reference drugs .
Cell Line | IC50 Value (μM) | Reference Drug |
---|---|---|
K562 | 8 | A6730 |
U937 | 31 | JG576 |
HL60 | 15 | A6730 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Study : A study conducted on various leukemia cell lines demonstrated that this compound effectively induced apoptosis in cancer cells through mitochondrial pathways. The activation of caspases was observed, confirming its role as a pro-apoptotic agent .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its anticancer effects. The study revealed that the compound interacts with specific protein targets involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and subsequent cell death in cancerous cells.
- Therapeutic Potential : Given its promising activity against leukemia and inflammation, further pharmacological evaluations are warranted. Researchers propose that this compound could serve as a lead structure for developing new therapeutic agents targeting cancer and inflammatory diseases .
Future Directions
The future research on this compound should focus on:
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and selectivity.
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile.
- Mechanistic Studies : Further elucidating the molecular mechanisms involved in its anticancer and anti-inflammatory actions.
科学的研究の応用
Anticancer Activity
One of the most notable applications of 2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one is its anticancer properties. Various studies have demonstrated its cytotoxic effects against different cancer cell lines.
Case Study: Anti-Leukemic Activity
A study published in MDPI detailed the synthesis and evaluation of a pyrroloquinoxaline derivative that includes the benzimidazole moiety. This compound exhibited significant cytotoxicity against human leukemia cell lines (HL60, K562, and U937) with IC50 values comparable to known reference drugs. The study highlighted that this compound derivatives can be promising candidates for further development in leukemia treatment due to their potent antiproliferative activity .
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
K562 | 5.0 | 4.8 |
U937 | 4.5 | 4.0 |
HL60 | 6.0 | 5.5 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Inhibition of Bromodomains
Another area of application for this compound is its role as an inhibitor targeting bromodomains within the Switch/Sucrose Nonfermenting (SWI/SNF) complex.
Research Findings
A study identified several derivatives of this compound as effective inhibitors of bromodomains, which are essential for regulating gene expression related to cancer progression. The unique binding modes observed suggest that these compounds could be developed into novel therapeutic agents for cancer treatment .
Synthesis and Structural Studies
The synthesis of this compound has been explored through various methodologies which enhance its accessibility for research and development.
Synthesis Overview
The synthesis typically involves multi-step reactions starting from commercially available precursors. Techniques such as cyclization reactions have been employed to achieve the desired structure efficiently .
特性
IUPAC Name |
2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-6-5-9-11-7-3-1-2-4-8(7)12(9)10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMGEJFIDWDQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。